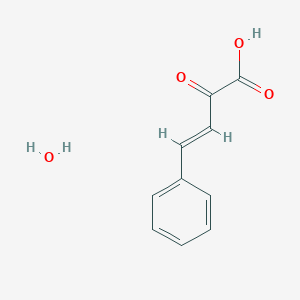

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

CAS No.:

Cat. No.: VC13424212

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O4 |

|---|---|

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | (E)-2-oxo-4-phenylbut-3-enoic acid;hydrate |

| Standard InChI | InChI=1S/C10H8O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-7H,(H,12,13);1H2/b7-6+; |

| Standard InChI Key | STNUOVLUOQBREL-UHDJGPCESA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)C(=O)O.O |

| SMILES | C1=CC=C(C=C1)C=CC(=O)C(=O)O.O |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C(=O)O.O |

Introduction

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate is a chemical compound with the CAS number 17451-19-3. It belongs to the class of organic compounds known as butenoic acids, which are derivatives of butenoic acid. This compound is particularly noted for its structural features, including a phenyl group attached to the fourth carbon of a butenoic acid backbone and a keto group at the second carbon. The presence of a hydrate indicates that it includes water molecules in its crystalline structure.

Synonyms and Related Compounds

-

Synonyms: This compound is also known as (3E)-2-oxo-4-phenyl-3-butenoic acid or (3E)-2-oxo-4-phenylbut-3-enoic acid .

-

Related Compounds: Compounds like (3E)-2-oxo-4-phenylbut-3-enoic acid (without the hydrate) and other derivatives of butenoic acid are structurally similar .

Hazard Information

-

Toxicity: The compound is considered harmful if swallowed and can cause skin irritation .

-

Handling: It should be handled with caution, using protective equipment to avoid exposure.

Data Table: Key Information

| Property | Value | Source |

|---|---|---|

| CAS Number | 17451-19-3 | |

| Molecular Formula (anhydrous) | CHO | |

| Molecular Weight (anhydrous) | 176.17 g/mol | |

| Purity | 95% | |

| InChI Key | STNUOVLUOQBREL-UHDJGPCESA-N |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume